5-Hydroxynonanoic acid
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Overview
Description
5-Hydroxynonanoic acid is an organic compound with the molecular formula C9H18O3. It is a hydroxy fatty acid, characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a nonanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxynonanoic acid can be synthesized through several methods. One common approach involves the ozonolysis and oxidation of ricinoleic acid or methyl ricinoleate. This method is efficient and yields high-purity products . Another method involves the biotransformation of renewable fatty acids using engineered whole-cell biocatalytic cascades. This approach leverages microbial cells to convert fatty acids into industrially relevant oleochemicals .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic processes due to their efficiency and sustainability. These processes utilize engineered enzymes and microbial cells to convert raw materials into the desired product. The design and optimization of these biocatalytic pathways are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxynonanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxynonanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 5-Hydroxynonanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to form other bioactive compounds. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid: Lacks the hydroxyl group present in 5-Hydroxynonanoic acid.
9-Hydroxynonanoic acid: Has the hydroxyl group attached to the ninth carbon instead of the fifth.
δ-Nonalactone: A lactone derivative of this compound, characterized by a cyclic ester structure
Uniqueness
This compound is unique due to the position of its hydroxyl group, which imparts distinct chemical and biological properties. This positional difference influences its reactivity and interactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-hydroxynonanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-5-8(10)6-4-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXANQCOUCDVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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